molecular formula C13H11FN2O4S B2430467 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide CAS No. 1171990-83-2

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide

Cat. No.: B2430467
CAS No.: 1171990-83-2
M. Wt: 310.3
InChI Key: ZRPLRIRQCLLRLQ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be achieved by reacting the fluorinated and nitrated aromatic compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide linkage.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated and nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(4-nitrophenyl)methanesulfonamide
  • 1-(2-bromophenyl)-N-(4-nitrophenyl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(4-nitrophenyl)methanesulfonamide

Uniqueness

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it particularly valuable in drug design and materials science.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-13-4-2-1-3-10(13)9-21(19,20)15-11-5-7-12(8-6-11)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLRIRQCLLRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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